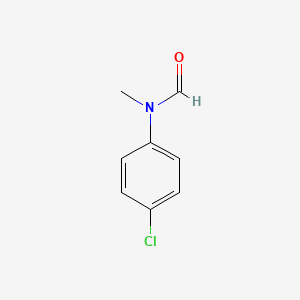

4'-Chloro-N-methylformanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQPXHSGRKRZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312875 | |

| Record name | 4'-Chloro-N-methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26772-93-0 | |

| Record name | 26772-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Chloro-N-methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Chloro-N-methylformanilide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4'-Chloro-N-methylformanilide, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, outlines a robust synthetic protocol, explores its analytical characterization, and discusses its applications and safety considerations. The content herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and practical relevance.

Introduction and Chemical Identity

This compound, with the IUPAC name N-(4-chlorophenyl)-N-methylformamide, is a substituted aromatic amide.[1] Its structure is characterized by a formamide group (-N(CH₃)C(=O)H) attached to a 4-chlorophenyl ring. This substitution pattern, particularly the presence of the chlorine atom and the N-methylformamide moiety, makes it a valuable intermediate in organic synthesis. Formanilides, in general, are crucial reagents in Vilsmeier-Haack type formylation reactions and serve as building blocks for more complex molecular architectures, notably in the pharmaceutical and agrochemical industries.[2][3] The chlorine atom provides a site for further functionalization through various cross-coupling reactions, enhancing its synthetic versatility.

Key Identifiers:

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its handling, application, and analysis. This compound is a white crystalline powder at standard conditions.[1] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 169.61 g/mol | [1][4] |

| Melting Point | 52 °C | [1][4] |

| Boiling Point | 166 °C (at 20 mmHg) | [1][4] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [4] |

| Appearance | White Crystalline Powder | [1] |

| Purity (Typical) | ≥98.0% (GC) | [1] |

These properties indicate a compound with moderate thermal stability, suitable for reactions under controlled heating. Its defined melting point is a key indicator of purity that can be easily checked in a laboratory setting.

Synthesis Protocol: Formylation of 4-Chloro-N-methylaniline

The most direct and common method for preparing this compound is the formylation of its precursor, 4-Chloro-N-methylaniline. The following protocol is adapted from established procedures for the synthesis of N-methylformanilides, emphasizing efficiency and control.[6]

Rationale and Causality

The chosen method involves the reaction of the secondary amine (4-Chloro-N-methylaniline) with formic acid. Toluene is used as an azeotropic solvent to drive the reaction to completion by continuously removing the water byproduct, in accordance with Le Châtelier's principle. This is a critical choice to maximize yield and prevent potential hydrolysis of the product under prolonged heating in the presence of water.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1.0 mole equivalent of 4-Chloro-N-methylaniline with 1.1 mole equivalents of high-purity formic acid (85-90%). Add toluene as the solvent (approx. 5 mL per gram of amine).

-

Azeotropic Distillation: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill. The vapor temperature should initially hold around 87-88°C.

-

Monitoring Completion: Continuously collect the aqueous layer in the Dean-Stark trap. The reaction is considered complete when water ceases to collect and the vapor temperature rises to approach the boiling point of pure toluene (~110°C).

-

Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Transfer the residue to a suitable distillation apparatus and distill under high vacuum. The pure product will crystallize upon cooling.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available, its structure allows for reliable prediction based on data from its precursor, 4-chloro-N-methylaniline, and general spectroscopic principles.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-methyl group (CH₃) should appear as a singlet around 3.3-3.5 ppm. The formyl proton (-CHO) will be a singlet further downfield, likely in the 8.2-8.4 ppm region. The four aromatic protons on the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) in the 7.2-7.6 ppm range due to the symmetry of the para-substituted ring.

-

¹³C NMR: The carbon spectrum will show the methyl carbon around 30-35 ppm. The aromatic carbons will appear in the 120-145 ppm region, with the carbon bearing the chlorine atom being distinct. The formyl carbonyl carbon (C=O) will be the most downfield signal, expected around 160-165 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band between 1670-1690 cm⁻¹ is characteristic of the amide I band (C=O stretch), which is the most prominent feature. Other expected signals include C-H stretches from the methyl and aromatic groups (~2900-3100 cm⁻¹) and C-N stretching vibrations.[9][10]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show a clear molecular ion (M⁺) peak. A key feature will be the isotopic pattern characteristic of a monochlorinated compound, with a prominent M+2 peak that is approximately one-third the intensity of the M⁺ peak.[8]

Applications in Research and Development

This compound's primary value lies in its role as a versatile synthetic intermediate. Its applications stem from the reactivity of its constituent parts.

Caption: Role of this compound as a synthetic intermediate.

-

Formylating Agent: Like its parent compound N-methylformanilide, it can be used in conjunction with phosphoryl chloride (POCl₃) or similar reagents in Vilsmeier-Haack reactions to introduce a formyl (-CHO) group onto activated aromatic and heterocyclic rings.[2] This is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

-

Pharmaceutical Intermediate: The presence of a chlorine atom on the phenyl ring is significant in drug design. Chlorine is a common bioisostere for a methyl group and can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[11] This compound serves as a starting point for building more complex molecules where the 4-chlorophenyl moiety is a desired pharmacophore.

-

Agrochemical Synthesis: Many potent pesticides and herbicides contain chlorinated aromatic rings.[3] This compound provides a ready-made scaffold that can be elaborated into final active ingredients for crop protection.

Safety, Handling, and Toxicology

While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely published, its safety profile can be inferred from the closely related N-methylformanilide and general principles for chlorinated aromatic compounds.[12]

-

Hazards Identification: Assumed to be an irritant to the eyes, skin, and respiratory tract.[12] Ingestion may cause irritation. Long-term toxicological properties have not been thoroughly investigated. Metabolites of related compounds, such as 4-chloroanilines, have been noted for their potential toxicity.[13]

-

Handling and Personal Protective Equipment (PPE):

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

References

-

This compound - ChemBK. ChemBK.[Link]

-

FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline - PubMed. PubMed.[Link]

-

The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

The Crucial Role of N-Methylformanilide in Modern Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

N-METHYLFORMANILIDE - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline | Request PDF - ResearchGate. ResearchGate.[Link]

-

Material Safety Data Sheet - N-Methylformanilide, 99% - Cole-Parmer. Cole-Parmer.[Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. UW-Madison Chemistry.[Link]

-

4-CHLORO-ortho-TOLUIDINE 1. Exposure Data - IARC Publications. IARC Publications.[Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. UW-Madison Chemistry.[Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. PubMed Central.[Link]

Sources

- 1. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-CHLORO-N-METHYLFORMANILIDE | 26772-93-0 [amp.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

An In-Depth Technical Guide to 4'-Chloro-N-methylformanilide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-N-methylformanilide, with the IUPAC name N-(4-chlorophenyl)-N-methylformamide, is a chemical compound of significant interest in organic synthesis and medicinal chemistry. Its structure, a derivative of aniline, features a formamide group attached to a chlorinated phenyl ring, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis, aimed at professionals in research and drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO | |

| Molecular Weight | 169.61 g/mol | |

| CAS Number | 26772-93-0 | |

| Melting Point | 52 °C | |

| Boiling Point | 166 °C at 20 mmHg | |

| Appearance | Crystalline Powder | |

| Synonyms | N-(4-chlorophenyl)-N-methylformamide, 4-Chloro-N-formyl-N-methylaniline |

Structural Elucidation: A Spectroscopic Approach

The precise molecular structure of this compound is best understood through the analysis of its spectroscopic data. This section delves into the expected and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the N-methyl protons, and the formyl proton. Due to the restricted rotation around the amide C-N bond, it is common to observe two rotamers (cis and trans), which would result in a doubling of some peaks.

-

Aromatic Protons (Ar-H): The four protons on the chlorophenyl ring will appear as two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the chlorine atom will be in a different chemical environment than the protons meta to the chlorine.

-

N-Methyl Protons (-NCH₃): A singlet for the methyl group attached to the nitrogen atom is expected around δ 3.2-3.4 ppm. The presence of rotamers may lead to two distinct singlets.

-

Formyl Proton (-CHO): A singlet for the formyl proton should be observed further downfield, typically in the range of δ 8.2-8.5 ppm. Again, two singlets may be present due to rotamers.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

-

Carbonyl Carbon (C=O): The formyl carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around δ 162 ppm.

-

Aromatic Carbons (Ar-C): Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the nitrogen will be at a certain chemical shift, the carbon bearing the chlorine atom will be at another, and the remaining four carbons will give two signals. These peaks typically appear between δ 120-145 ppm.

-

N-Methyl Carbon (-NCH₃): The methyl carbon will show a signal in the upfield region, generally around δ 32-37 ppm.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

-

C=O Stretch (Amide I): A strong absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the carbonyl stretching vibration of the tertiary amide.

-

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the range of 1250-1350 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic ring are expected above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions for the carbon-carbon double bond stretching in the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 700-850 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 169, corresponding to the molecular weight of the compound. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z = 171 with an intensity of about one-third of the M⁺ peak is also expected.

-

Fragmentation Pattern: Common fragmentation pathways for N-aryl formamides include the loss of the formyl group (CHO), leading to a fragment ion at m/z = 140. Further fragmentation of the aromatic portion is also possible.

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 4-chloro-N-methylaniline. A general and effective method involves the use of formic acid.

Experimental Protocol: Formylation of 4-chloro-N-methylaniline

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

-

4-chloro-N-methylaniline

-

Formic acid (85-90%)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-N-methylaniline (1 equivalent) and formic acid (1.2 equivalents).

-

Add toluene to the flask to act as a solvent and to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux and continue heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the toluene under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

N-aryl formamides, including this compound, are valuable intermediates in organic synthesis. The formamide group can be a precursor to other functional groups or can be part of a larger pharmacophore.

-

Pharmaceutical Synthesis: The N-aryl formamide moiety is found in various biologically active molecules. The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

-

Vilsmeier-Haack Reaction: N-substituted formamides are key reagents in the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic and heteroaromatic compounds. This reaction allows for the introduction of an aldehyde group, which is a versatile handle for further chemical transformations.

-

Synthesis of Heterocycles: This compound can serve as a starting material for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Toxicity: While specific toxicity data for this compound is limited, related compounds such as anilines and formamides can be toxic.[1][2] It is prudent to treat this compound as potentially hazardous.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with a well-defined molecular structure and a range of applications in chemical synthesis. This guide has provided a detailed overview of its properties, spectroscopic characteristics, a reliable synthesis protocol, and safety considerations. For researchers and scientists in drug development and organic synthesis, a thorough understanding of this molecule's chemistry is essential for its effective utilization as a building block for novel and complex chemical entities.

References

-

ChemBK. This compound. Available at: [Link]

-

Organic Syntheses. N-METHYLFORMANILIDE. Available at: [Link]

- Zhao, T.-X., et al. Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. Green Chemistry, 2017, 19(1), 107-111.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: N,N-Dimethylformamide. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4'-Chloro-N-methylformanilide in Organic Solvents

Introduction

4'-Chloro-N-methylformanilide is a chemical compound with the molecular formula C₈H₈ClNO.[1][2][3][4] It presents as a crystalline powder with a melting point of 52°C and a boiling point of 166°C at 20 mmHg.[1][2][3] This compound and its analogues are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the formanilide scaffold in biologically active molecules.[5][6][7] The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a critical parameter that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability.[8] A thorough understanding of the solubility of this compound in different organic solvents is therefore essential for researchers and drug development professionals to optimize these processes.

This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its dissolution, presents a compilation of its solubility in a range of common organic solvents, and offers detailed experimental protocols for solubility determination.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, its molecular structure dictates its solubility behavior.

The key structural features influencing its solubility are:

-

A polar formamide group (-N(CH₃)C(=O)H): This group can act as a hydrogen bond acceptor at the oxygen atom.

-

A nonpolar chlorophenyl group: The aromatic ring and the chlorine atom contribute to the molecule's hydrophobicity.

-

A methyl group on the nitrogen atom: This group adds to the nonpolar character.

The interplay of these features results in a molecule with moderate polarity. Its solubility will be highest in solvents that can effectively interact with both the polar formamide and the nonpolar chlorophenyl moieties.

Solubility of this compound in Organic Solvents

The following table summarizes the solubility of this compound in a selection of organic solvents at 25°C. The solvents are categorized by their polarity and hydrogen bonding capabilities. It is important to note that while some sources indicate slight solubility in acetonitrile and chloroform, detailed quantitative data is not widely available in the public domain.[1][3] The data presented here is a predictive assessment based on chemical principles and is intended to serve as a guide for solvent selection.

| Solvent Category | Solvent | Predicted Solubility ( g/100 mL) at 25°C | Rationale for Solubility Behavior |

| Protic Solvents | Methanol | Moderate | The hydroxyl group of methanol can hydrogen bond with the formamide oxygen, but the small nonpolar part of methanol has limited interaction with the chlorophenyl ring. |

| Ethanol | Moderate | Similar to methanol, but the slightly larger nonpolar chain of ethanol may offer slightly better interaction with the nonpolar parts of the solute. | |

| Isopropanol | Lower | The bulkier isopropyl group hinders effective interaction with the solute molecule, leading to lower solubility compared to methanol and ethanol. | |

| Aprotic Polar Solvents | Acetone | High | The polar carbonyl group of acetone can interact favorably with the formamide group of the solute, and its overall polarity is well-suited to solvate the entire molecule. |

| Acetonitrile | Moderate | While polar, the linear nature of acetonitrile may be less effective at solvating the three-dimensional structure of the solute compared to acetone.[1][3] | |

| Dimethylformamide (DMF) | Very High | DMF is an excellent solvent for polar compounds and can effectively solvate both the polar and nonpolar regions of this compound. | |

| Dimethyl Sulfoxide (DMSO) | Very High | Similar to DMF, DMSO is a highly polar aprotic solvent that is expected to be an excellent solvent for this compound. | |

| Aprotic Nonpolar Solvents | Toluene | Low | The nonpolar nature of toluene interacts poorly with the polar formamide group, resulting in low solubility. |

| Hexane | Very Low | As a nonpolar alkane, hexane has minimal interaction with the polar formamide group, leading to very poor solubility. | |

| Dichloromethane (DCM) | High | DCM's moderate polarity allows it to effectively solvate both the polar and nonpolar parts of the solute molecule. | |

| Chloroform | High | Similar to DCM, chloroform is a good solvent for moderately polar compounds.[1][3] |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[9]

Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is established, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to prevent precipitation upon temperature change.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown sample.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

-

Logical Flow of Experimental Work

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Thermodynamic Aspects of Dissolution

The dissolution process can be further understood by examining its thermodynamic properties, such as the Gibbs free energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol) of solution.[9][10][11][12] These parameters can be determined by measuring the solubility at different temperatures and applying the van't Hoff equation.

-

Enthalpy of Solution (ΔH_sol): A positive ΔH_sol indicates an endothermic dissolution process, where solubility increases with temperature. A negative ΔH_sol signifies an exothermic process, where solubility decreases with increasing temperature.

-

Entropy of Solution (ΔS_sol): This represents the change in randomness or disorder of the system upon dissolution.

-

Gibbs Free Energy of Solution (ΔG_sol): This determines the spontaneity of the dissolution process. A negative ΔG_sol indicates a spontaneous process.

The relationship between these parameters is given by the equation: ΔG_sol = ΔH_sol - TΔS_sol

Caption: Relationship between experimental solubility data and thermodynamic parameters.

Conclusion

The solubility of this compound in organic solvents is a critical consideration for its application in research and drug development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, a predictive overview of its solubility in various common organic solvents, and a detailed experimental protocol for its accurate determination. By applying these principles and methods, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the development of new chemical entities.

References

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. [Link]

-

Cas no 932-96-7 (4-Chloro-N-methylaniline). [Link]

-

The Crucial Role of N-Methylformanilide in Modern Organic Synthesis. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

-

Cas 932-96-7,4-Chloro-N-methylaniline. LookChem. [Link]

-

Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. ResearchGate. [Link]

-

Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures. MDPI. [Link]

-

Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. PubMed Central. [Link]

-

4-Chloro-N-methylaniline. Chemsrc. [Link]

-

Study on the dissolution behaviors of CL-20/TNT co-crystal in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). ResearchGate. [Link]

-

Solid-liquid equilibrium and dissolution thermodynamics of 4-Methylumbelliferon in different solvents. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. 4-CHLORO-N-METHYLFORMANILIDE | 26772-93-0 [amp.chemicalbook.com]

- 4. 4-CHLORO-N-METHYLFORMANILIDE suppliers & manufacturers in China [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. physchemres.org [physchemres.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

4'-Chloro-N-methylformanilide mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanism and Application of 4'-Chloro-N-methylformanilide in Organic Synthesis

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal reagent in modern organic synthesis. Primarily tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core mechanistic pathways through which this compound operates, with a significant focus on its role in the Vilsmeier-Haack reaction. We will explore the generation of the active electrophilic species, its subsequent reaction with various nucleophilic substrates, and its application in the synthesis of key intermediates for pharmaceuticals and agrochemicals. By synthesizing field-proven insights with fundamental chemical principles, this guide offers detailed experimental protocols, data-driven analysis, and visual aids to illuminate the versatility and efficacy of this compound as a formylating agent and a building block for complex molecular architectures.

Introduction to this compound

This compound, with CAS number 26772-93-0, is a substituted formamide that has carved a niche as an indispensable intermediate in organic synthesis.[1] Its utility stems from its unique structural features: an N-methylformamide group attached to a 4-chlorophenyl ring. This combination allows it to serve as a stable, effective precursor to a potent electrophilic species used for introducing formyl (-CHO) groups onto electron-rich molecules. Its application is particularly prominent in the fine chemical, pharmaceutical, and agrochemical industries, where precise molecular construction is paramount.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 26772-93-0 | [3] |

| Molecular Formula | C₈H₈ClNO | [3] |

| Molecular Weight | 169.61 g/mol | [3] |

| Melting Point | 52 °C | [1] |

| Boiling Point | 166 °C / 20 mmHg | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [1] |

Significance as a Synthetic Intermediate

The primary significance of this compound lies in its role as a reagent in the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] Unlike simpler formamides such as N,N-dimethylformamide (DMF), N-arylformamides like this compound can lead to different reactivity profiles and are crucial for specific synthetic transformations. It serves as a critical building block for a variety of complex molecules, including active pharmaceutical ingredients (APIs) like kinase inhibitors and agrochemicals.[7][8][9] Its ability to facilitate the construction of intricate molecular frameworks makes it a valuable tool in drug discovery and process development.[10][11]

The Vilsmeier-Haack Reaction: The Core Mechanism of Action

The Vilsmeier-Haack reaction is the cornerstone of this compound's reactivity. The process involves the transformation of an activated aromatic compound into an aryl aldehyde using a substituted formamide and a phosphorus oxychloride (POCl₃) activator.[5] The overall mechanism can be dissected into three primary stages: formation of the Vilsmeier reagent, electrophilic attack, and hydrolysis.

Step 1: Formation of the Electrophilic Vilsmeier Reagent

The reaction is initiated by the activation of this compound with an acid halide, most commonly phosphorus oxychloride (POCl₃). The lone pair of electrons on the carbonyl oxygen attacks the electrophilic phosphorus atom, leading to an intermediate that subsequently eliminates a dichlorophosphate moiety. This results in the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier Reagent .[12][13] This cation is the active species responsible for the subsequent formylation.

Caption: Formation of the Vilsmeier Reagent from this compound.

Step 2: Electrophilic Aromatic Substitution

The Vilsmeier reagent is a relatively weak electrophile compared to species generated in Friedel-Crafts reactions.[13] Consequently, it reacts efficiently only with electron-rich substrates, such as phenols, anilines, and activated heterocyclic systems.[5][12] The aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the chloroiminium ion. This step follows the typical pattern of electrophilic aromatic substitution, forming a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding an iminium salt.

Step 3: Hydrolysis to the Aldehyde Product

The final stage of the reaction is the hydrolysis of the iminium salt formed in the previous step. This is typically achieved during the aqueous workup of the reaction mixture. Water attacks the iminium carbon, and after a series of proton transfers and elimination of N-(4-chlorophenyl)-N-methylamine, the final aldehyde product is liberated.[5][13]

The Complete Mechanistic Cycle

The entire Vilsmeier-Haack reaction is a robust and high-yielding method for formylation. Its mild conditions make it preferable to other formylation techniques for sensitive substrates.

Caption: The three key stages of the Vilsmeier-Haack Reaction.

Synthetic Applications and Field-Proven Insights

The utility of this compound extends across various domains of chemical synthesis, from the creation of fundamental heterocyclic structures to the assembly of complex pharmaceutical agents.

Synthesis of Heterocyclic Compounds

The Vilsmeier-Haack reaction is a powerful tool for the construction of heterocyclic systems. For example, acetanilides can be treated with a Vilsmeier reagent derived from DMF and an activator like methane sulfonyl chloride or POCl₃ to yield 2-chloro-3-formylquinolines.[14] This transformation highlights the dual role of the reagent in both formylation and cyclization. The resulting chloro-formylquinolines are versatile intermediates for further functionalization in medicinal chemistry.

Role in Active Pharmaceutical Ingredient (API) Synthesis

Chlorinated N-aryl amides are crucial intermediates in the pharmaceutical industry.[7][10] For instance, related structures like 4-Chloro-N-methylpicolinamide are documented as key intermediates for advanced pharmaceutical synthesis, particularly for kinase inhibitors.[4] The synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy, involves an intermediate, 4-chloro-N-methyl-2-pyridinecarboxamide, which underscores the importance of this structural motif in drug development.[8] The reactivity profile of this compound makes it an ideal candidate for similar synthetic routes where a formyl group needs to be introduced onto a sensitive heterocyclic core.

Experimental Protocols and Best Practices

Executing a successful Vilsmeier-Haack reaction requires careful attention to procedural details, from reagent handling to reaction monitoring and workup.

Detailed Protocol: Vilsmeier-Haack Formylation of an Activated Arene

This protocol provides a generalized, self-validating methodology for the formylation of an electron-rich aromatic substrate using this compound.

Materials:

-

This compound (1.2 equiv)

-

Phosphorus oxychloride (POCl₃) (1.5 equiv)

-

Activated aromatic substrate (1.0 equiv)

-

Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM) as solvent

-

Saturated sodium acetate solution

-

Deionized water

-

Standard extraction and purification solvents (e.g., ethyl acetate, hexane)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

To a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equiv) and anhydrous solvent (DCE).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.5 equiv) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, during which the Vilsmeier reagent will form as a solid or thick slurry.

-

-

Formylation Reaction:

-

Dissolve the activated aromatic substrate (1.0 equiv) in a minimal amount of anhydrous DCE.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-80 °C (reaction temperature may vary based on substrate reactivity).

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

-

Workup and Hydrolysis:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral (~7). This step hydrolyzes the iminium intermediate to the aldehyde.[12]

-

Stir the mixture vigorously for 1-2 hours at room temperature.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude aldehyde by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Experimental Workflow Diagram

Caption: A step-by-step workflow for a typical Vilsmeier-Haack formylation.

Conclusion

This compound is a highly effective and versatile reagent whose primary mechanism of action proceeds through the formation of an electrophilic Vilsmeier reagent. Its ability to facilitate mild and efficient formylation of electron-rich aromatic and heterocyclic systems has solidified its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The protocols and mechanistic insights provided in this guide are intended to equip researchers and development professionals with the knowledge to confidently and effectively utilize this powerful synthetic tool. Future advancements may focus on expanding its application in flow chemistry or developing novel catalytic systems to further enhance its synthetic utility.

References

-

Dong, B., Wang, L., Zhao, S., Ge, R., Song, X., Wang, Y., & Gao, Y. (2016). Synthesis of 4-CHLORO-N-METHYLFORMANILIDE. Chemical Communications, 52(44), 7082-7085. Sourced from ChemicalBook.

-

Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde. Chronicle of Organic Chemistry.

-

ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from ChemBK.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia.

-

NROChemistry. (2021). Vilsmeier-Haack Reaction. Retrieved from NROChemistry.

-

ChemicalBook. (n.d.). 4-CHLORO-N-METHYLFORMANILIDE suppliers & manufacturers in China. Retrieved from ChemicalBook.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps.

- Siddappa, B., & Kumar, K. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery.

-

Fieser, L. F., & Jones, J. E. (1941). N-methylformanilide. Organic Syntheses, 21, 67.

-

EvoBioSystems. (2023). Role of Intermediates in Drug Development. Retrieved from EvoBioSystems.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N-Methylformanilide in Modern Organic Synthesis.

-

Google Patents. (2012). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.

-

Fisher Scientific. (n.d.). This compound 98.0+%. Retrieved from Fisher Scientific.

-

ChemicalBook. (n.d.). 4-CHLORO-N-METHYLFORMANILIDE | 26772-93-0. Retrieved from ChemicalBook.

-

Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27.

- Koyiri, K., & Kumar, S. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 655-660.

-

Google Patents. (2009). CN101475501B - Preparation method of N-methyl formyl aniline.

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methylpiperidine. Retrieved from PrepChem.com.

- Autech Industry Co.,Ltd. (n.d.). 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis.

-

Bartha, R., Linke, H. A., & Pramer, D. (1968). Pesticide Transformations: Production of Chloroazobenzenes From Chloroanilines. Science, 161(3841), 582-583.

-

ResearchGate. (2018). PESTICIDES: Synthesis, Activity and Environmental Aspects.

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394.

-

Umetsu, N., & Shirai, Y. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 45(2), 54-74.

-

Cazin, C. S. J. (Ed.). (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2464-2475.

- Heterocyclic Letters. (2024). Synthesis of 2-chloro-3-formylquinoline and 2-chloro-3-acetyl-quinoline. Heterocyclic Letters, 14(1), 143-152.

- Magee, P. S., Kohn, G. K., & Menn, J. J. (Eds.). (1984). Pesticide synthesis through rational approaches. ACS Symposium Series.

-

PubChem. (n.d.). N-(4-chlorophenyl)formamide. Retrieved from PubChem.

-

El-Sawy, E. R., et al. (2023). Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis. Scientific Reports, 13(1), 13063.

Sources

- 1. 4-CHLORO-N-METHYLFORMANILIDE | 26772-93-0 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. evobiosystems.com [evobiosystems.com]

- 11. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. heteroletters.org [heteroletters.org]

An In-depth Technical Guide to 4'-Chloro-N-methylformanilide: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-N-methylformanilide, a halogenated aromatic compound of interest in synthetic organic chemistry. While the specific historical discovery of this compound is not prominently documented, its existence and utility can be understood through the broader development of formylation reactions and the industrial importance of chlorinated anilines. This document details its chemical properties, outlines robust synthesis methodologies based on established chemical principles, and explores its potential applications as an intermediate in the pharmaceutical and agrochemical industries. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of complex organic molecules.

Introduction and Historical Context

The history of this compound is intrinsically linked to the advancement of organic synthesis, particularly the development of formylation techniques in the 20th century. While a singular "discovery" of this specific molecule is not well-documented in seminal publications, its synthesis and potential applications arise logically from the study of N-alkylanilines and their derivatives. The industrial production of compounds like 4-chloroaniline and the widespread use of formylating agents set the stage for the creation of a diverse array of substituted formanilides.[1]

The utility of related compounds, such as N-methylformanilide, as a formylating agent in the Vilsmeier-Haack reaction and as an intermediate in the synthesis of pharmaceuticals and agrochemicals, suggests a similar potential for this compound.[2] The presence of the chlorine atom on the phenyl ring introduces specific electronic and steric properties that can be exploited to modify the reactivity and biological activity of downstream products. For instance, the insecticide chlordimeform is structurally related, being an N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine, and its metabolism is known to involve N-formylated intermediates.[3] This connection underscores the relevance of chloro-substituted formanilides in the agrochemical sector.

This guide will therefore focus on the practical aspects of this compound, providing a detailed examination of its synthesis, properties, and likely applications based on the established chemistry of its constituent functional groups.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | [4][5][6][7] |

| Molecular Weight | 169.61 g/mol | [4][5][6][7] |

| CAS Number | 26772-93-0 | [4][5][7] |

| Appearance | White Crystalline Powder | [4] |

| Melting Point | 52 °C | [4][6] |

| Boiling Point | 166 °C / 20 mmHg | [4][6] |

| IUPAC Name | N-(4-chlorophenyl)-N-methylformamide | [4] |

| Synonyms | 4-Chloro-N-formyl-N-methylaniline, 4-Chlorophenyl(methyl)formamide | [4][5] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the formylation of its precursor, 4-Chloro-N-methylaniline. Several established methods for the formylation of secondary amines can be adapted for this purpose.

Synthesis of the Precursor: 4-Chloro-N-methylaniline

The starting material, 4-Chloro-N-methylaniline, is a crucial intermediate. It can be synthesized via the methylation of 4-chloroaniline using reagents such as methyl iodide or dimethyl sulfate.[8]

Formylation using Formic Acid

A direct and classical approach involves the reaction of 4-Chloro-N-methylaniline with formic acid. This method is analogous to the synthesis of N-methylformanilide.[9] The reaction proceeds by nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of formic acid, followed by dehydration to yield the formamide. To drive the equilibrium towards the product, azeotropic removal of water using a solvent like toluene is often employed.[9]

-

Apparatus Setup: A round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus filled with toluene.

-

Reagents: To the flask, add 4-Chloro-N-methylaniline (1 mole equivalent) and toluene.

-

Reaction Initiation: Slowly add formic acid (1.1 mole equivalent) to the stirred solution.

-

Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.

Caption: Synthesis of this compound via formylation with formic acid.

Formylation using Carbon Dioxide and a Silane Reducing Agent

A greener and milder alternative for formylation involves the use of carbon dioxide as a C1 source in the presence of a reducing agent like phenylsilane. This reaction is often catalyzed by ionic liquids.[10]

-

Apparatus Setup: A pressure-rated reaction vessel equipped with a magnetic stirrer.

-

Reagents: To the vessel, add 4-Chloro-N-methylaniline (1 mole equivalent), an ionic liquid catalyst (e.g., [VBTAm]Cl), and phenylsilane (2-3 mole equivalents).[10]

-

Reaction Initiation: The vessel is sealed and pressurized with carbon dioxide (typically 1-10 bar).

-

Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

-

Monitoring: The reaction can be monitored by GC-MS or NMR spectroscopy.

-

Workup and Purification: Upon completion, the CO₂ is vented, and the product is isolated by extraction and purified by column chromatography.

Caption: Green synthesis of this compound using CO₂ and a silane reducing agent.

Potential Applications

While specific, large-scale industrial applications of this compound are not widely publicized, its structural motifs suggest its utility as a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: As a building block, it can be used in the synthesis of more complex molecules with potential biological activity. The chloro- and N-methylformamido groups provide handles for further chemical transformations.

-

Agrochemical Development: The presence of a chlorinated phenyl ring is a common feature in many pesticides and herbicides.[3] This compound could serve as a precursor for novel agrochemicals.

-

Dye and Pigment Industry: Anilines and their derivatives are foundational to the dye industry. This compound could be an intermediate in the synthesis of specialized dyes.

Safety and Handling

Conclusion

This compound is a synthetically accessible compound with significant potential as an intermediate in various fields of applied chemistry. While its specific history is not as well-defined as some commodity chemicals, its synthesis is straightforward using established formylation methodologies. This guide provides the necessary technical information for its preparation and suggests avenues for its application, serving as a foundational resource for researchers and developers in the chemical sciences.

References

-

Organic Syntheses. p-Dimethylaminobenzaldehyde. Available at: [Link].

- Google Patents. Process for the preparation of 4-chloro-2,6-dialkylanilines.

-

Organic Syntheses. n-methylformanilide. Available at: [Link].

-

PubChem. Patent US-1684000-A. Available at: [Link].

-

Formylation of Amines. PMC. Available at: [Link].

-

PubChem. Systems and methods for formaldehyde control. Available at: [Link].

- Google Patents. Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.

- Google Patents. United States Patent.

- Google Patents. Preparation method of N-methyl formyl aniline.

-

ChemBK. This compound. Available at: [Link].

- Google Patents. C-chloro-n, n, n'-trimethylformamidine hydrochloride.

-

ResearchGate. -formylation and N-methylation of N-methylaniline catalyzed by.... Available at: [Link].

-

NCBI Bookshelf. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals. Available at: [Link].

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link].

-

INCHEM. 4-Chloroaniline (CICADS 48, 2003). Available at: [Link].

-

LookChem. Cas 932-96-7,4-Chloro-N-methylaniline. Available at: [Link].

Sources

- 1. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. 4-CHLORO-N-METHYLFORMANILIDE suppliers & manufacturers in China [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4-CHLORO-N-METHYLFORMANILIDE | 26772-93-0 [amp.chemicalbook.com]

- 8. Cas 932-96-7,4-Chloro-N-methylaniline | lookchem [lookchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Foreword: Charting the Energetic Landscape of Pharmaceutical Intermediates

An In-depth Technical Guide to the Thermochemical Properties of 4'-Chloro-N-methylformanilide

In the realm of drug development and fine chemical synthesis, a molecule's utility is defined not only by its biological activity but also by its physical and chemical stability. The thermochemical properties of a compound, such as its enthalpy of formation, combustion, and sublimation, are fundamental parameters that govern its behavior from synthesis and purification to formulation and storage. This compound (C₈H₈ClNO) is a substituted formanilide that serves as a valuable intermediate. A comprehensive understanding of its energetic landscape is crucial for process optimization, safety assessment, and predicting potential degradation pathways.

This technical guide provides a robust framework for the complete thermochemical characterization of this compound. While specific experimental data for this compound is not prevalent in current literature, this document outlines the authoritative, field-proven methodologies required to obtain these critical values. We will proceed from the perspective of establishing a self-validating system, where rigorous experimental techniques are complemented by high-level computational chemistry to ensure the utmost confidence in the resulting data. This dual approach embodies the principle of trustworthiness through verification, which is paramount in modern chemical science.

Foundational Physicochemical Profile

Before delving into complex calorimetric measurements, a baseline characterization of the subject compound is essential. These initial data points inform sample preparation and the selection of appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molar Mass | 169.61 g/mol | [1][2] |

| IUPAC Name | N-(4-chlorophenyl)-N-methylformamide | [2] |

| CAS Number | 26772-93-0 | [1][2][3] |

| Melting Point | 52 °C (325.15 K) | [2][3] |

| Boiling Point | 166 °C at 20 mmHg | [3] |

| Physical Form | White Crystalline Powder | [2] |

Causality Insight: The melting point is a critical parameter for Differential Scanning Calorimetry (DSC) and informs the temperature range for sublimation studies. The crystalline nature of the solid suggests that the standard state at 298.15 K is crystalline, a key detail for defining the standard enthalpy of formation.

Experimental Determination of Condensed Phase Enthalpy of Formation

The standard molar enthalpy of formation in the condensed (crystalline) state, ΔfH°(cr), is the cornerstone of a compound's thermochemical profile. It is determined indirectly from the standard molar energy of combustion (ΔcU°) measured via combustion calorimetry.[4][5]

Core Principle: Combustion Calorimetry

The experimental protocol involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment within a device known as a bomb calorimeter. The heat released by this exothermic reaction is absorbed by the surrounding system, and the resulting temperature change is meticulously measured. For a chloro- and nitrogen-containing organic compound, the idealized combustion reaction is:

C₈H₈ClNO(cr) + 9.25 O₂(g) → 8 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g) + HCl(aq)

Experimental Workflow: Static Bomb Combustion Calorimetry

The following protocol is designed as a self-validating system, incorporating standardized calibration and correction factors to ensure accuracy.

Caption: Workflow for determining ΔfH°(cr) via combustion calorimetry.

Detailed Protocol: Static Bomb Calorimetry

-

Calorimeter Calibration: The energy equivalent of the calorimeter (ε_calor) must first be determined by combusting a certified standard, such as benzoic acid.[6] This calibration is performed under identical conditions to the actual sample runs.

-

Sample Preparation: A sample of this compound (0.5 - 0.8 g) is pressed into a pellet and weighed to a precision of 0.01 mg. The pellet is placed in a platinum crucible.

-

Bomb Preparation: A small volume of water (e.g., 1 cm³) is added to the bomb to ensure that the combustion products (HCl, H₂O) are in their standard states. To facilitate the reduction of chlorine to HCl, a solution of a reducing agent like arsenic trioxide may be used. A fuse wire (e.g., platinum or nickel-chromium) is connected to the electrodes, touching the sample pellet.

-

Combustion: The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of 3.0 MPa.[6] It is then submerged in the calorimeter's water jacket, and the system is allowed to reach thermal equilibrium. The sample is ignited electrically.

-

Data Acquisition: The temperature of the water jacket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Post-Combustion Analysis: The bomb is depressurized, and its internal contents are carefully washed. The resulting solution is analyzed by titration to quantify the amounts of nitric acid (from the trace nitrogen in the air and sample) and hydrochloric acid formed.

-

Calculations:

-

The gross heat released (Q_total) is calculated from the corrected temperature change (ΔT) and the energy equivalent (ε_calor).

-

Corrections are applied for the heat of combustion of the fuse wire and the enthalpies of formation of nitric and hydrochloric acids.

-

The standard specific energy of combustion (Δc_u°) is calculated.

-

Using the molar mass, the standard molar energy of combustion (ΔcU°) is determined.

-

The standard molar enthalpy of combustion (ΔcH°) is calculated using the relation ΔcH° = ΔcU° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion equation.

-

Finally, the standard molar enthalpy of formation of the crystalline compound, ΔfH°(cr, C₈H₈ClNO, 298.15 K), is derived using Hess's Law with the known standard enthalpies of formation for CO₂(g), H₂O(l), and HCl(aq).[7]

-

Determination of Phase-Change Energetics

To bridge the gap between the condensed and gaseous phases, the enthalpy of sublimation (ΔsubH°) must be determined. This value is critical for deriving the gas-phase enthalpy of formation, a key parameter for computational comparisons and understanding intermolecular forces.

Caption: Relationship between enthalpies of fusion, vaporization, and sublimation.

Methodology 1: Enthalpy of Sublimation via Calvet Microcalorimetry

This technique directly measures the heat required to vaporize a substance at a constant temperature.

-

Instrument Setup: A Calvet microcalorimeter is set to a temperature below the compound's melting point (e.g., 298.15 K).

-

Sample Introduction: A small, accurately weighed amount of this compound is placed in an effusion cell within the calorimeter.

-

Measurement: The heat flow required to maintain thermal equilibrium as the sample sublimes is measured over time.

-

Calculation: The standard molar enthalpy of sublimation is derived directly from the measured heat flow and the mass of the sublimed sample. This method is highly sensitive and provides a direct measurement of the desired property.[4]

Methodology 2: Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the standard method for determining the enthalpy of fusion (ΔfusH°).[8][9]

-

Sample Preparation: A small mass (2-5 mg) of the sample is hermetically sealed in an aluminum pan.

-

Thermal Program: The sample is heated at a constant rate (e.g., 5-10 K/min) through its melting point.

-

Data Analysis: The heat absorbed during melting appears as a peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The instrument is calibrated using a standard with a known enthalpy of fusion, such as indium.

Derivation of Gas-Phase Enthalpy of Formation

The gas-phase enthalpy of formation (ΔfH°(g)) represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states in the gaseous phase. It is a fundamental value, devoid of intermolecular interactions, making it ideal for direct comparison with theoretical calculations.

It is derived using a simple thermochemical cycle (Hess's Law):

ΔfH°(g) = ΔfH°(cr) + ΔsubH°

By combining the experimentally determined enthalpy of formation in the crystalline state (from combustion calorimetry) and the enthalpy of sublimation (from Calvet microcalorimetry), a reliable and experimentally grounded value for the gas-phase enthalpy of formation can be established.

Computational Thermochemistry: A Corroborative Framework

Computational chemistry provides an independent, theoretical pathway to thermochemical data, creating a powerful self-validating system when used alongside experimental results. High-level composite methods, such as G3MP2//B3LYP or W1X-1, are capable of predicting gas-phase enthalpies of formation with high accuracy.[4][10]

Computational Workflow

Caption: Workflow for the computational prediction of gas-phase enthalpy of formation.

Trustworthiness Insight: A strong agreement (typically within 5-10 kJ/mol) between the experimentally derived ΔfH°(g) and the computationally predicted value provides high confidence in the accuracy of both methodologies. Discrepancies would prompt a re-evaluation of the experimental procedures or computational models, ensuring the final reported data is robust and reliable.

Summary of Target Thermochemical Data

The comprehensive application of the methodologies described in this guide will yield the following key thermochemical properties for this compound.

| Parameter | Symbol | Method of Determination |

| Standard Molar Energy of Combustion | ΔcU° | Static Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Combustion | ΔcH° | Calculation from ΔcU° |

| Standard Molar Enthalpy of Formation (crystal) | ΔfH°(cr) | Combustion Calorimetry & Hess's Law |

| Standard Molar Enthalpy of Fusion | ΔfusH° | Differential Scanning Calorimetry (DSC) |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Calvet Microcalorimetry |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Experimental (ΔfH°(cr) + ΔsubH°) |

| Theoretical Gas-Phase Enthalpy of Formation | ΔfH°(g, calc) | Ab Initio Quantum Chemistry (e.g., G3) |

Conclusion

The thermochemical characterization of a molecule like this compound is a meticulous process that demands a multi-faceted approach. By integrating precision calorimetry for condensed-phase and phase-change energetics with high-level computational chemistry for gas-phase validation, we establish a protocol that is not merely a set of instructions, but a self-validating system. This framework ensures the generation of highly accurate and trustworthy thermochemical data, providing the essential energetic foundation required by researchers, scientists, and drug development professionals to advance chemical synthesis and pharmaceutical formulation with confidence.

References

-

ChemBK. This compound - Physico-chemical Properties.

-

PubChem. 4'-Methylformanilide | C8H9NO | CID 76519.

-

ChemicalBook. 4-CHLORO-N-METHYLFORMANILIDE | 26772-93-0.

-

Kharasch, M. S. Heats of combustion of organic compounds. NIST Technical Series Publications.

-

YouTube. Calorimetry and Finding the Heat of Combustion. (2022).

-

PubMed Central. Standard molar enthalpy of combustion and formation of quaternary ammonium tetrachlorozincate [n-CnH2n+1 N(CH3)3]2 ZnCl4.

-

PubMed. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers. (2007).

-

University of Missouri-St. Louis. Vaporization and Sublimation Enthalpies of Acetanilide and Several Derivatives by Correlation Gas Chromatography.

-

PubMed Central. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.

-

ResearchGate. Combustion Calorimetry.

-

YouTube. 5 Calorimetry Calculations (combustion). (2014).

-

PubMed Central. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches.

-

Active Thermochemical Tables. Methyl Enthalpy of Formation.

-

ChemicalBook. 4-CHLORO-N-METHYLFORMANILIDE suppliers & manufacturers in China.

-

PubMed Central. Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide.

-

PubChem. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814.

-

Fisher Scientific. This compound 98.0+%, TCI America 25 g.

-

N/A. Standard Enthalpy of Formation for Various Compounds.

Sources

- 1. 4-CHLORO-N-METHYLFORMANILIDE | 26772-93-0 [amp.chemicalbook.com]

- 2. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Standard molar enthalpy of combustion and formation of quaternary ammonium tetrachlorozincate [n-CnH2n+1 N(CH3)3]2 ZnCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 8. umsl.edu [umsl.edu]

- 9. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4'-Chloro-N-methylformanilide

This guide provides a comprehensive, technically-grounded walkthrough for performing and interpreting quantum chemical calculations on 4'-Chloro-N-methylformanilide. It is designed for researchers and professionals in drug development and computational chemistry who possess a foundational understanding of molecular modeling principles. We will move beyond a simple procedural list to explain the rationale behind methodological choices, ensuring a robust and defensible computational analysis.

Introduction: The Significance of this compound

This compound (C₈H₈ClNO) is a substituted formanilide derivative.[1][2][3][4] The formanilide scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive molecules. Understanding the electronic structure, reactivity, and molecular properties of this specific chlorinated derivative is crucial for applications such as drug design, where subtle changes in stereoelectronic properties can drastically alter binding affinity and metabolic stability.

Quantum chemical calculations offer a powerful, cost-effective lens through which to examine these properties in silico. By solving approximations of the Schrödinger equation, we can predict molecular geometries, vibrational frequencies, and electronic characteristics with high accuracy, complementing and guiding experimental efforts.[5]

Part 1: Theoretical Foundations and Method Selection

The bedrock of modern computational chemistry lies in methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Density Functional Theory (DFT).[5][6][7][8]

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[6] While computationally efficient, it neglects electron correlation, the interaction between individual electrons, which is a significant limitation for accurately predicting many properties.

-

Møller-Plesset (MP) Perturbation Theory: This method improves upon Hartree-Fock by treating electron correlation as a perturbation.[8][9][10] Second-order Møller-Plesset theory (MP2) is a popular choice that captures a significant portion of the correlation energy and offers a good balance of accuracy and cost for small to medium-sized molecules.[10][11]

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational efficiency.[6][7][12] Instead of the complex wavefunction, DFT uses the electron density—a simpler, observable quantity—to determine the system's energy.[7] The accuracy of DFT depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects. Hybrid functionals, such as B3LYP, which mix HF exchange with DFT exchange and correlation, are widely used and have proven effective for a vast range of chemical systems.[13]